3-Trifluoromethylbenzylmethylsulfone
Overview
Description
3-Trifluoromethylbenzylmethylsulfone is a chemical compound with the molecular formula C9H9F3O2S and a molecular weight of 238.23 . It is commonly used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3O2S/c1-15(13,14)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.23 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Catalysis and Organic Synthesis
Trifluoromethyl compounds, including those similar to 3-Trifluoromethylbenzylmethylsulfone, are pivotal in catalysis and organic synthesis. For instance, scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in acylation reactions, facilitating acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids with high efficiency (Ishihara et al., 1996). This catalyst shows remarkable activity, even with sterically hindered secondary or tertiary alcohols, and is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids.
Electrophilic Trifluoromethylthiolation
The trifluoromethylthio group's unique electronic properties and high stability make it increasingly important in drug design and development. A study demonstrates an asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement, yielding compounds with the trifluoromethylthio (SCF3) functional group with excellent enantioselectivities. This method provides a highly efficient and enantioselective approach for constructing C(sp3)–SCF3 bonds, highlighting the functional group's relevance in molecular design (Zhang et al., 2017).
Environmental Applications
In the environmental sphere, trifluoromethyl compounds play a role in remediation efforts. For example, heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS) has been evaluated under conditions suitable for in-situ groundwater remediation. This process involves oxidation by heat-activated persulfate, offering a potential method for the removal of persistent environmental pollutants (Park et al., 2016).
Advanced Materials and Luminescence
Trifluoromethyl compounds also contribute to the development of advanced materials. A particular study focuses on the synthesis, characterization, and spectroscopic properties of a luminescent compound, demonstrating the potential of trifluoromethyl-based materials in light-converting devices. The research emphasizes the compound's high luminescence under UV excitation, attributed to the highly polarizable chemical environment around the Eu3+ ion (Malta et al., 1997).
Properties
IUPAC Name |
1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGHVVYVFJQASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375763 | |
Record name | 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25195-49-7 | |
Record name | 1-[(Methylsulfonyl)methyl]-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25195-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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